![molecular formula C12H17NO B1459730 3-[(3,5-Dimethylphenoxy)methyl]azetidine CAS No. 1858987-43-5](/img/structure/B1459730.png)
3-[(3,5-Dimethylphenoxy)methyl]azetidine
Overview
Description
“3-[(3,5-Dimethylphenoxy)methyl]azetidine” is a chemical compound with the CAS Number: 1858987-43-5 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 3-((3,5-dimethylphenoxy)methyl)azetidine .
Molecular Structure Analysis
The InChI code for “3-[(3,5-Dimethylphenoxy)methyl]azetidine” is 1S/C12H17NO/c1-9-3-10(2)5-12(4-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “3-[(3,5-Dimethylphenoxy)methyl]azetidine” has a molecular weight of 191.27 . It should be stored at a temperature of 28 C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, “3-[(3,5-Dimethylphenoxy)methyl]azetidine” is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its unique structure could be utilized to modify the pharmacokinetic properties of new drug candidates, potentially leading to compounds with improved bioavailability and target specificity .
Agriculture
This compound may find applications in agriculture, particularly in the development of novel agrochemicals. Its chemical structure could be beneficial in creating new pesticides or herbicides that offer enhanced selectivity and lower toxicity, contributing to safer and more sustainable farming practices .
Materials Science
“3-[(3,5-Dimethylphenoxy)methyl]azetidine” could be investigated for its use in materials science, especially in the creation of new polymers. Its azetidine ring might impart unique mechanical properties to polymeric materials, such as increased flexibility or durability, which are desirable in various industrial applications .
Environmental Science
In environmental science, this compound’s potential for biodegradability and low toxicity could make it a candidate for eco-friendly solvents and cleaners. Research could focus on its effectiveness in breaking down pollutants or its use in green chemistry applications .
Biochemistry
Biochemists might study “3-[(3,5-Dimethylphenoxy)methyl]azetidine” for its interaction with biological macromolecules. It could serve as a probe to understand protein-ligand interactions or as a scaffold for designing enzyme inhibitors that could regulate metabolic pathways .
Pharmacology
The pharmacological applications of this compound could be vast, ranging from its role as a precursor in drug development to its direct use as a therapeutic agent. Studies might explore its efficacy in treating specific diseases or its potential side effects and metabolic pathways in the human body .
Safety And Hazards
properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-10(2)5-12(4-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWSPWDSCCMTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenoxy)methyl]azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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